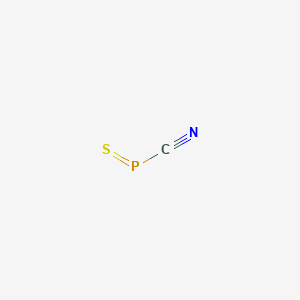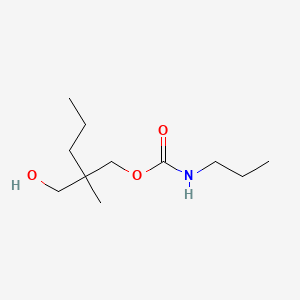
2-Methyl-2-propyl-1,3-propanediol propylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Methyl-2-propyl-1,3-propanediol propylcarbamate typically involves the reaction of 2-Methyl-2-propyl-1,3-propanediol with propyl isocyanate under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the carbamate linkage. Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
2-Methyl-2-propyl-1,3-propanediol propylcarbamate undergoes various chemical reactions, including:
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to achieve the desired transformations . Major products formed from these reactions include various derivatives that retain the core structure of the original compound .
Aplicaciones Científicas De Investigación
2-Methyl-2-propyl-1,3-propanediol propylcarbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-propyl-1,3-propanediol propylcarbamate involves its interaction with the central nervous system. It acts as a muscle relaxant by inhibiting the transmission of nerve impulses in the spinal cord and brain . The compound binds to specific receptors, leading to the modulation of neurotransmitter release and reduction in muscle spasms . Molecular targets include GABA receptors and other ion channels involved in neuronal excitability .
Comparación Con Compuestos Similares
2-Methyl-2-propyl-1,3-propanediol propylcarbamate can be compared with other similar compounds such as:
Carisoprodol: Another muscle relaxant with a similar mechanism of action.
Meprobamate: A tranquilizer derived from 2-Methyl-2-propyl-1,3-propanediol.
Lorbamate: A compound with sedative properties.
Tolboxane: Known for its muscle relaxant effects.
Tybamate: Another derivative with similar pharmacological properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological effects and makes it suitable for various applications in medicine and industry .
Propiedades
Número CAS |
25462-14-0 |
|---|---|
Fórmula molecular |
C11H23NO3 |
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
[2-(hydroxymethyl)-2-methylpentyl] N-propylcarbamate |
InChI |
InChI=1S/C11H23NO3/c1-4-6-11(3,8-13)9-15-10(14)12-7-5-2/h13H,4-9H2,1-3H3,(H,12,14) |
Clave InChI |
XNUDZCVMVQKWCS-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(CO)COC(=O)NCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]-](/img/structure/B14686119.png)
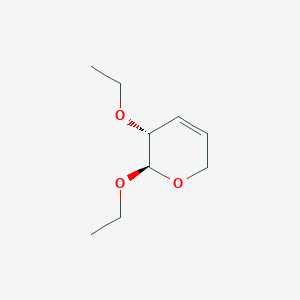
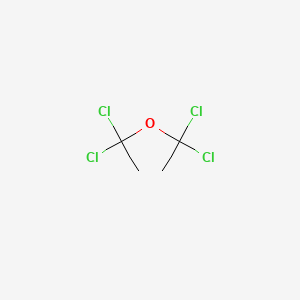
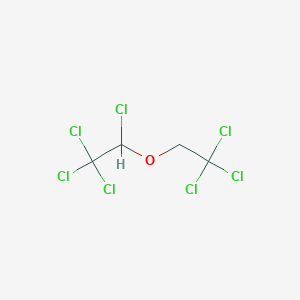
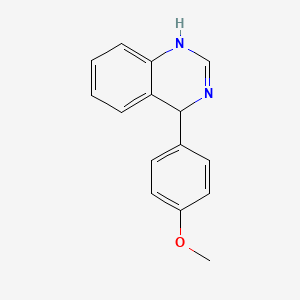
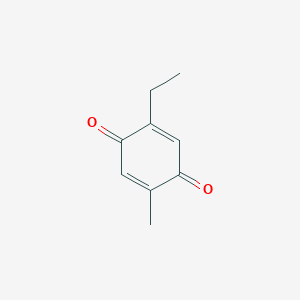
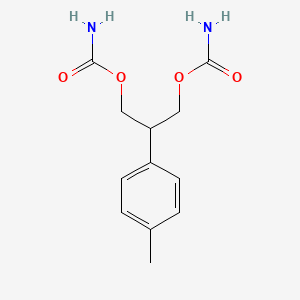
![Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester](/img/structure/B14686163.png)
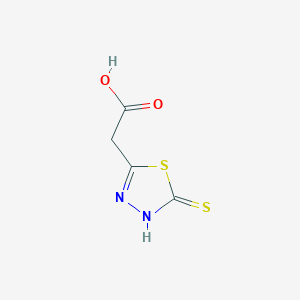
![1-[(Z)-hex-1-enyl]-2-methylcyclohexane](/img/structure/B14686175.png)
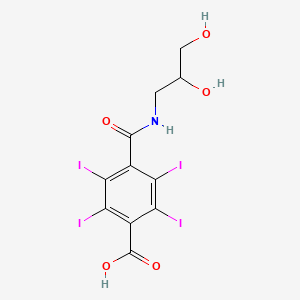

![1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane](/img/structure/B14686182.png)
